molecular formula C19H14ClF5N2O2 B11079423 2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

Cat. No.: B11079423
M. Wt: 432.8 g/mol
InChI Key: VDBIBYQPNVBFQN-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide: Compound X , is a synthetic organic compound with diverse applications. Its chemical structure consists of a benzamide core substituted with chlorine, fluorine, and an indole moiety.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to Compound X. One common approach involves the coupling of an appropriate indole derivative with a chlorinated benzoyl chloride or aniline. The reaction typically occurs under mild conditions, such as room temperature or reflux, using suitable solvents (e.g., dichloromethane, toluene).

b. Reaction Conditions: The reaction conditions for Compound X synthesis may vary, but a typical procedure involves:

    Indole Derivative Preparation: Synthesize the indole derivative (e.g., 2-methyl-5-(trifluoromethoxy)-1H-indole) using established methods.

    Coupling Reaction: React the indole derivative with 2-chloro-4,5-difluorobenzoyl chloride or 2-chloro-4,5-difluoroaniline. Use base (e.g., triethylamine) as a catalyst.

    Purification: Isolate Compound X by column chromatography or recrystallization.

c. Industrial Production: Industrial-scale production of Compound X involves optimizing reaction conditions, scalability, and purification methods. Continuous flow processes are increasingly employed for efficiency.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, alcohols).

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Oxidation: Oxidation of the indole moiety may lead to diverse products.

Common reagents include Lewis acids (e.g., AlCl₃), reducing agents (e.g., LiAlH₄), and oxidants (e.g., mCPBA).

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its indole scaffold, which interacts with biological targets.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in material science or as a building block for other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its molecular targets.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of substituents. Similar compounds include:

    Compound Y: Shares the indole core but lacks the trifluoromethoxy group.

    Compound Z: Contains a similar benzamide structure but lacks the chloro and difluoro substituents.

Properties

Molecular Formula

C19H14ClF5N2O2

Molecular Weight

432.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide

InChI

InChI=1S/C19H14ClF5N2O2/c1-9-11(12-6-10(29-19(23,24)25)2-3-17(12)27-9)4-5-26-18(28)13-7-15(21)16(22)8-14(13)20/h2-3,6-8,27H,4-5H2,1H3,(H,26,28)

InChI Key

VDBIBYQPNVBFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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